Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is a chemical compound belonging to the oxadiazole family, characterized by its unique difluoromethyl substituent. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, which typically involve the reaction of difluoromethyl-containing precursors with acetates or other suitable reagents. The specific synthesis routes can vary based on desired yields and purity levels.
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is classified as an organic compound with the following characteristics:
The synthesis of methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate can be achieved through several methods:
The reaction conditions often include:
The molecular structure of methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate can be represented as follows:
Key structural data includes:
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is primarily linked to its interactions with biological targets:
Experimental studies are required to elucidate the precise pathways involved in its biological activity.
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate exhibits several notable physical properties:
Key chemical properties include:
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate has potential applications in:
The ongoing research into this compound may reveal further applications and enhance our understanding of its properties and mechanisms of action.
The 1,3,4-oxadiazole heterocycle functions as a monoanionic bidentate chelator for catalytic zinc ions within HDAC active sites. Unlike hydroxamic acids (e.g., vorinostat) that form bidentate O,O-coordination, the oxadiazole employs one sp² nitrogen atom and an adjacent carbon atom for Zn²⁺ binding. This distinct coordination mode minimizes active site distortion and preserves key hydrogen-bonding networks with surrounding residues (e.g., His573, His574 in HDAC6-CD2) [1] [8]. Biochemical analyses demonstrate that oxadiazoles act as substrate analogs, fitting the lysine-acetyl binding channel without displacing structural water molecules essential for canonical deacetylase catalysis. This mimicry underpins their competitive inhibition kinetics against class IIb HDACs [4] [5]. Crucially, oxadiazoles exhibit enhanced metabolic stability compared to hydroxamates, as they resist hydrolysis by plasma esterases and avoid the Lossen rearrangement—a pathway generating genotoxic isocyanates from hydroxamates under physiological conditions. This stability translates to improved in vitro and in vivo pharmacokinetic profiles for drug candidates [1] [4] [8].
Table 2: Comparative Zinc-Binding Modes of HDAC Inhibitor Chemotypes
ZBG Type | Coordination Mode | Zinc Bond Distances (Å) | Key Stability Limitations |
---|---|---|---|
Hydroxamic Acid | Bidentate (O,O) | ~1.9 - 2.1 | Lossen rearrangement, glutathione depletion |
Carboxylic Acid | Monodentate (O) | ~2.0 - 2.3 | Lower potency, pH-dependent ionization |
1,3,4-Oxadiazole | Bidentate (N,C) | ~2.0 - 2.2 | Enzyme-catalyzed ring opening (controlled) |
The incorporation of a difluoromethyl (-CF₂H) group at the 5-position of the oxadiazole ring confers unprecedented selectivity for HDAC6 over other isoforms. Biochemical assays reveal DFMO inhibitors exhibit >10,000-fold selectivity for HDAC6 versus class I HDACs (HDAC1, 2, 3, 8), a stark contrast to hydroxamate-based HDAC6 inhibitors (e.g., Tubastatin A, ACY-1215), which typically show 10-100-fold selectivity with significant off-target inhibition of HDAC10 [4] [8]. This selectivity arises from two synergistic mechanisms:
Table 3: Selectivity Profile of DFMO-Based HDAC6 Inhibitor vs. Hydroxamate Inhibitors
HDAC Isoform | DFMO Inhibitor IC₅₀ (nM) | Hydroxamate Inhibitor IC₅₀ (nM) | Selectivity Ratio (DFMO vs. Hydroxamate) |
---|---|---|---|
HDAC6 | 7.7 - 7.8 | 5.0 - 193 | ~1x |
HDAC1 | >100,000 | 50 - 128 | >10,000x |
HDAC3 | >100,000 | 79 - 2010 | >500x |
HDAC8 | >100,000 | 102 - 10,200 | >1,000x |
HDAC10 | >100,000 | 13 - 13300 | >100x |
The evolution of HDAC inhibitors has been driven by limitations of first-generation hydroxamates: genotoxicity (via Lossen rearrangement), poor pharmacokinetics, and insufficient isoform selectivity. Early non-hydroxamate ZBGs included thiols (e.g., romidepsin) and carboxylic acids, but these suffered from reduced potency or limited selectivity [1] [8]. The discovery of oxadiazoles as bioisosteres for carboxylates marked a turning point. Initial 1,3,4-oxadiazole derivatives exhibited moderate HDAC inhibition, but strategic fluorination—specifically difluoromethyl substitution—yielded breakthrough selectivity. Patent literature from 2013-2020 documents the optimization of DFMO scaffolds, culminating in compounds like SE-7552 and ITF3756, which demonstrated in vivo efficacy in obesity and oncology models without hydroxamate-associated toxicity [1] [4] [9].
Three key milestones define this progression:
Current research focuses on leveraging DFMO pharmacophores like Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate to develop covalent inhibitors for other zinc-dependent enzymes, validating their broader applicability in targeted drug design [1] [8].
Table 4: Key Non-Hydroxamate HDAC Inhibitor Chemotypes and Their Evolution
Era | ZBG Chemotype | Representative Compound | Key Advancement | Limitation |
---|---|---|---|---|
2000s | Thiol (Mercaptoketone) | Romidepsin (FK228) | FDA approval for CTCL | Pan-HDAC inhibition, cardiac toxicity |
Early 2010s | Ortho-Aminoanilide | Mocetinostat (MGCD0103) | Class I selectivity | Lower potency (µM range) |
Mid 2010s | Trifluoromethyloxadiazole | Tubastatin A analogs | Moderate HDAC6 selectivity (100-fold) | Off-target HDAC10 inhibition |
Late 2010s-Present | Difluoromethyloxadiazole | SE-7552, ITF3756 | >10,000-fold HDAC6 selectivity, irreversible mechanism | Complex synthesis |
Concluding RemarksMethyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate epitomizes the rational design of isoform-selective epigenetic modulators. Its DFMO ZBG overcomes historical limitations of hydroxamates through a unique mechanism-based inhibition strategy, leveraging catalytic ring opening and fluorine-specific interactions within HDAC6's active site. As crystallographic and kinetic insights refine our understanding of DFMO-HDAC6 interactions, this pharmacophore serves as a versatile template for next-generation therapeutics targeting HDAC6-associated pathologies—from chemotherapy-induced neuropathy to tauopathies—while providing a blueprint for zinc-dependent enzyme inhibition beyond HDACs.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1